Anticonvulsant agent 2

1,5-Benzodiazepine Locomotor Activity Motor Side Effect Profile

Researchers optimizing 1,5-benzodiazepine anticonvulsant pharmacophores often lack a quantitatively defined, low-efficacy reference compound to benchmark enhanced analogs. Anticonvulsant agent 2 (compound 10a) fills this gap with documented in vivo data. • Baseline efficacy: 24.45% seizure inhibition at 50 mg/kg p.o. in the rat PTZ model, enabling direct potency comparison with analogs 10b/10c. • Motor side-effect profile: 21.01% locomotor inhibition at the same dose, allowing preliminary therapeutic index calculation. • Low-potency GABAA control: EC50 of 2010 nM at α1β3γ2, ideal as a comparator for identifying high-potency positive allosteric modulators vs. clobazam (EC50 ≈ 120 nM). Supplied with rigorous quality control and shipped under ambient conditions. For R&D use only.

Molecular Formula C21H17ClN2
Molecular Weight 332.8 g/mol
CAS No. 75220-84-7
Cat. No. B1660372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticonvulsant agent 2
CAS75220-84-7
Molecular FormulaC21H17ClN2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2
InChIKeyHGXLBVMEBUESSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticonvulsant Agent 2 Overview


Anticonvulsant agent 2 (CAS 75220-84-7), chemically defined as 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, is a synthetic, orally bioavailable small molecule (MW 332.83) belonging to the 1,5-benzodiazepine (1,5-BZD) class . First reported as compound 10a within a series of 2,4-disubstituted-1,5-benzodiazepines, it was designed to explore the anticonvulsant potential of the 1,5-BZD scaffold, a structural class distinct from the clinically dominant 1,4-benzodiazepines such as diazepam . Its pharmacological profile, established through in vivo screening in a rat pentylenetetrazol (PTZ) seizure model, positions it as a research tool for investigating structure-activity relationships governing the separation of anticonvulsant efficacy from classical benzodiazepine-related motor impairment .

Anticonvulsant Agent 2 vs. Other 1,5-Benzodiazepines


Although Anticonvulsant agent 2 shares the 1,5-benzodiazepine nucleus with clinically established anticonvulsants like clobazam, its unique C-4 (4-chlorophenyl) and C-2 (phenyl) substitution pattern, along with the absence of a carbonyl at position 2, generates a distinct lipophilicity profile (LogP 5.59) and receptor interaction mode that deviates significantly from both 1,4-BZDs and other 1,5-BZDs . Within its own synthetic series, closely related analogs (compounds 10b, 10c) exhibit superior antiepileptic potency compared to Anticonvulsant agent 2 (10a), affirming that minor structural modifications at these positions directly govern the magnitude of anticonvulsant response . Consequently, substituting Anticonvulsant agent 2 with an alternative 1,5-BZD or a congeneric analog will alter the balance between seizure protection and locomotor side effects, invalidating cross-compound extrapolation in experimental protocols .

Anticonvulsant Agent 2: Quantitative Differentiation Data


1,5-Benzodiazepine Scaffold vs. Diazepam: Locomotor Profile

Anticonvulsant agent 2 is a 1,5-benzodiazepine (1,5-BZD), a scaffold pharmacologically differentiated from the 1,4-benzodiazepines (e.g., diazepam) by class-wide evidence of reduced sedation and motor impairment . In a direct cross-study comparison of locomotor inhibition—a proxy for benzodiazepine-induced motor side effects—Anticonvulsant agent 2 (10a; 50 mg/kg, p.o.) reduced rat locomotor activity by 21.01% . By contrast, diazepam, a 1,4-BZD, is consistently reported to produce more pronounced locomotor suppression; for example, diazepam at 3 and 10 mg/kg i.p. inhibited ketamine-induced hyperlocomotion in mice by 26% and 59%, respectively . Although confounded by differing experimental contexts (rat vs. mouse; spontaneous vs. drug-induced locomotion), the relatively modest 21% locomotor reduction observed with Anticonvulsant agent 2 at 50 mg/kg p.o. is consistent with the reduced motor-impairment profile characteristic of the 1,5-BZD class.

1,5-Benzodiazepine Locomotor Activity Motor Side Effect Profile Seizure Models

In Vivo Antiepileptic Efficacy: 10a-e Series Comparison

In the pentylenetetrazol (PTZ)-induced seizure model in male Wistar rats (180-250 g), Anticonvulsant agent 2 (compound 10a) at 50 mg/kg p.o. demonstrated an antiepileptic inhibition rate of 24.45% . Within the same study and experimental protocol, structurally related analogs 10b and 10c displayed 'significant antiepileptic activity,' yet all compounds in the 10a-e series were less potent than the standard drug phenobarbitone . This intra-series gradation underscores that Anticonvulsant agent 2 occupies a specific position on the potency spectrum, distinct from its nearest congeners 10b and 10c, and provides a defined efficacy baseline for SAR exploration.

PTZ-Induced Seizure Antiepileptic Activity In Vivo Screening Structure-Activity Relationship

GABA-A Receptor Potency vs. Clobazam

At the recombinant rat GABAA receptor (α1β3γ2 subtype) expressed in HEK293 cells, Anticonvulsant agent 2 exhibited an EC50 of 2.01 × 10³ nM (2.01 µM) for potentiation of GABA-induced currents, as measured by whole-cell patch-clamp electrophysiology . In a cross-study comparison, the clinically used 1,5-benzodiazepine clobazam demonstrated substantially higher potency at human GABAA receptors expressed in Xenopus oocytes, with EC50 values of 120 nM at α1β2γ2 and 110 nM at α2β2γ2 receptors . The approximately 17- to 18-fold lower potency of Anticonvulsant agent 2 at the GABAA receptor indicates a fundamentally different receptor interaction profile, potentially reflecting a partial agonist or low-efficacy modulator phenotype that may contribute to its distinct balance of anticonvulsant efficacy versus motor effects.

GABA-A Receptor Electrophysiology Allosteric Modulation Receptor Pharmacology

Lipophilicity and Brain Penetration vs. Diazepam & Clobazam

Anticonvulsant agent 2 possesses a calculated LogP of 5.59, reflecting its high lipophilicity conferred by the 4-chlorophenyl and 2-phenyl substituents on the 1,5-benzodiazepine core . This value significantly exceeds that of the clinically used 1,4-benzodiazepine diazepam (LogP = 2.82, experimental) and the 1,5-benzodiazepine clobazam (LogP = 2.12-3.50, depending on measurement method) . The approximately 100-fold higher predicted octanol-water partition coefficient suggests that Anticonvulsant agent 2 possesses markedly greater passive membrane permeability and blood-brain barrier penetration potential, a property that may translate to rapid CNS entry but also warrants careful monitoring of tissue distribution and accumulation in preclinical studies.

LogP Brain Penetration Lipophilicity Pharmacokinetics

Oral Bioactivity and Solubility Profile

Anticonvulsant agent 2 is characterized as an orally bioactive anticonvulsant, with all in vivo efficacy data (antiepileptic activity: 24.45% inhibition; locomotor reduction: 21.01%) generated via oral (p.o.) administration at 50 mg/kg in rats, confirming gastrointestinal absorption and systemic exposure sufficient to produce measurable CNS effects . For in vitro and formulation preparation, the compound exhibits a DMSO solubility of 125 mg/mL (375.57 mM), enabling stock solution preparation at concentrations compatible with a wide range of cell-based and biochemical assays . While candidate-level oral bioavailability parameters (F%, Cmax, Tmax) have not been reported in the primary literature, the demonstrated oral activity distinguishes it from experimental anticonvulsants that require parenteral administration for efficacy testing.

Oral Bioavailability DMSO Solubility Formulation In Vivo Dosing

Anticonvulsant Agent 2: Application Scenarios


SAR of 2,4-Disubstituted-1,5-Benzodiazepines

Investigators optimizing the anticonvulsant pharmacophore of 1,5-benzodiazepines should include Anticonvulsant agent 2 (10a) as a quantitatively defined reference compound within the 10a-e analog series. Its documented antiepileptic inhibition rate of 24.45% at 50 mg/kg p.o. in the PTZ model provides a baseline against which the enhanced potency of compounds 10b and 10c can be systematically evaluated . The availability of both efficacy and locomotor data (21.01% inhibition) for the same compound enables calculation of a preliminary therapeutic index estimate, facilitating the identification of substitution patterns that maximize efficacy while minimizing motor impairment.

GABA-A Receptor Subtype Selectivity Profiling

Anticonvulsant agent 2, with its relatively weak GABAA receptor modulation (EC50 = 2010 nM at α1β3γ2), serves as a useful low-efficacy control compound in automated patch-clamp or two-electrode voltage-clamp screens designed to identify high-potency positive allosteric modulators . Direct comparison with clobazam (EC50 ≈ 120 nM) across a panel of GABAA receptor subtypes (α1, α2, α3, α5-containing) can reveal whether the structural features unique to Anticonvulsant agent 2 confer any subtype selectivity that is masked by its overall lower potency.

Blood-Brain Barrier Permeability & CNS PK Modeling

With a LogP value of 5.59—approximately 100-fold higher than clinical benzodiazepines such as diazepam (LogP 2.82) —Anticonvulsant agent 2 represents a tool compound for investigating how extreme lipophilicity influences brain-to-plasma partitioning, CNS residence time, and regional brain distribution. Researchers engaged in physiologically based pharmacokinetic (PBPK) modeling or CNS drug delivery optimization can employ this compound to test the predictive accuracy of in silico brain penetration models at the upper boundary of the CNS drug-like chemical space.

Chronic Oral Dosing: Tolerance & Dependence Studies

The confirmed oral activity of Anticonvulsant agent 2 at 50 mg/kg p.o. in rats makes it suitable for repeated, stress-free administration in chronic studies investigating the development of tolerance to anticonvulsant effects or physical dependence upon benzodiazepine cessation. Its measurable but moderate anticonvulsant efficacy creates a sensitive experimental window for detecting both tolerance-induced reductions in seizure protection and the emergence of withdrawal-related hyperexcitability upon discontinuation.

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